![molecular formula C15H12O4 B6401120 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261965-74-5](/img/structure/B6401120.png)
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% (2-CPMB) is an organic compound with a molecular formula of C10H9O4 and a molecular weight of 191.17 g/mol. It is a white crystalline solid with a melting point of 165-167 °C. 2-CPMB is soluble in methanol, ethanol, and acetone. It is a commonly used chemical in scientific research and laboratory experiments due to its unique properties.
Mechanism of Action
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% acts as a catalyst in the synthesis of heterocyclic compounds, such as indoles and quinolines, by facilitating the formation of the desired product through a nucleophilic substitution reaction. It also acts as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides, by facilitating the formation of the desired product through a condensation reaction.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and trypsin. In addition, 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments is its low cost and easy availability. It is also relatively non-toxic and has a low melting point, which makes it easier to work with. However, 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% is not very stable and is sensitive to light and air.
Future Directions
There are a number of potential future directions for research involving 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95%. These include further investigation of its biochemical and physiological effects, further development of its synthesis methods, further exploration of its potential applications in drug synthesis, and further exploration of its potential as an inhibitor of various enzymes. In addition, further research could be done to investigate the potential use of 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% as a dye or in other industrial applications.
Synthesis Methods
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% can be synthesized through a two-step process. The first step involves reacting 4-carboxyphenylmethyl benzoate and sodium hydroxide to form 4-carboxyphenylmethyl benzoate sodium salt. This reaction is carried out at room temperature in aqueous solution. The second step involves the reaction of 4-carboxyphenylmethyl benzoate sodium salt with sulfuric acid to form 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95%. This reaction is carried out at room temperature in an aqueous solution.
Scientific Research Applications
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of heterocyclic compounds, such as indoles and quinolines. It is also used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides. In addition, 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% is used as a reagent in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents.
properties
IUPAC Name |
2-(4-carboxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-2-7-12(13(8-9)15(18)19)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNULDKSJDBXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689913 |
Source
|
Record name | 4-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-74-5 |
Source
|
Record name | 4-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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